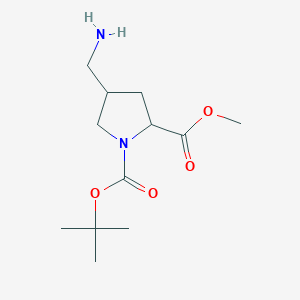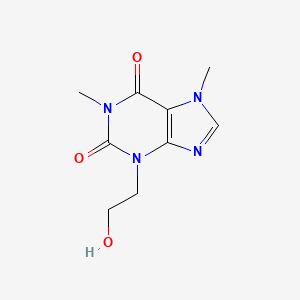
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione is a chemical compound with a complex structure that includes a purine ring substituted with hydroxyethyl and methyl groups
Méthodes De Préparation
The synthesis of 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with 2-chloroethanol under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate. The methyl groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonates.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Applications De Recherche Scientifique
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group allows the compound to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methyl groups may enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione can be compared with other purine derivatives such as caffeine and theobromine. While these compounds share a similar purine structure, the presence of the hydroxyethyl group in this compound provides unique chemical properties and potential applications. Similar compounds include:
Caffeine: 1,3,7-trimethylxanthine
Theobromine: 3,7-dimethylxanthine
Theophylline: 1,3-dimethylxanthine
Propriétés
Numéro CAS |
7501-74-8 |
|---|---|
Formule moléculaire |
C9H12N4O3 |
Poids moléculaire |
224.22 g/mol |
Nom IUPAC |
3-(2-hydroxyethyl)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)12(2)9(16)13(7)3-4-14/h5,14H,3-4H2,1-2H3 |
Clé InChI |
IXMHBGPZAMEMMF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


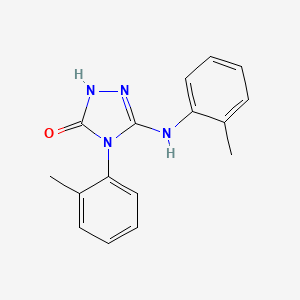

![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)
![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)
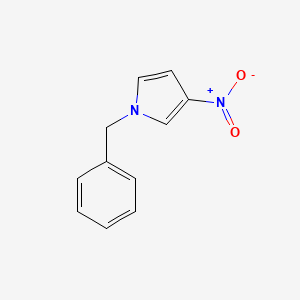
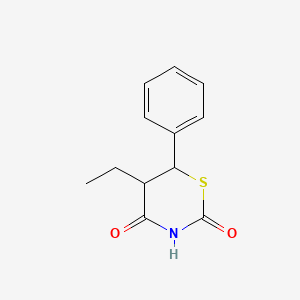
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)
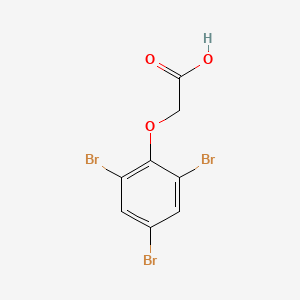
![Methyl 3-(4-bromophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B14002755.png)
